molecular formula C4H10O2<br>C4H10O2<br>CH3OCH2CH2OCH3 B042094 1,2-Dimethoxyethane CAS No. 110-71-4

1,2-Dimethoxyethane

Cat. No.: B042094
CAS No.: 110-71-4
M. Wt: 90.12 g/mol
InChI Key: XTHFKEDIFFGKHM-UHFFFAOYSA-N
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Description

1,2-dimethoxyethane appears as a liquid with a sharp odor. Less dense than water. Flash point 34 °F. Mildly toxic by ingestion and inhalation. Severely irritates skin and eyes. Vapors heavier than air. Used to make other chemicals.
This compound is a diether that is the 1,2-dimethyl ether of ethane-1,2-diol. It has a role as a non-polar solvent. It is functionally related to an ethylene glycol.

Scientific Research Applications

  • Catalysis and Biomass Conversion : It effectively catalyzes the synthesis of methyl ethers from biomass-derived hydroxyl compounds, achieving significant yields (Che, Lu, Si, & Xu, 2015).

  • Biochemistry and Enzyme Activation : It activates glycogen phosphorylase b, influencing its catalytic and coenzyme properties (Uhing, Lentz, & Graves, 1981).

  • Electrochemistry : Adding it to supercapacitors increases power density and efficiency, suitable for high-rate devices (Jänes, Eskusson, Thomberg, Romann, & Lust, 2016).

  • Glycosidation Efficiency : It improves the -selectivity of glycosidations with trihaloacetimidate donors (Adinolfi, Iadonisi, Ravidá, & Schiattarella, 2004).

  • Synthesis Methods : Various methods exist for its synthesis, with potential applications in pharmaceuticals and cosmetics (Xinbao, 2010).

  • Conformational Analysis : It has a conformational energy comparable to that of poly(oxyethylene), and its conformation remains stable in nonpolar solvents (Tasaki & Abe, 1985; Abe & Inomata, 1991).

  • Crystal Structure : The crystal structure of 1,2-dimethoxyethane reveals a monoclinic system with a specific conformation (Yokoyama, Uekusa, & Ohashi, 1996).

  • Electroanalytical Applications : Its solvent mixtures with water have interesting properties, with varying relative permittivities (Marcheselli et al., 1993).

  • Microwave Spectroscopy : It has two conformers, TGT and TGG′, studied through microwave spectroscopy (Li et al., 2017).

  • Aqueous Solution Studies : Concentrated aqueous solutions form water clusters, stabilized by hydrogen bonding (Nickolov, Goutev, & Matsuura, 2001).

  • Conformational Differences in Cation Complexes : It shows different conformations in monovalent and divalent cation complexes (Fukushima & Chibahara, 1993).

  • Intramolecular Interactions : Intramolecular 1,5-CHO interaction plays a crucial role in its conformational stability (Yoshida, Tanaka, & Matsuura, 1996).

Mechanism of Action

Target of Action

1,2-Dimethoxyethane (DME) is an organic compound that belongs to the class of dialkyl ethers . It is often used as a solvent in various applications, including organometallic chemistry . The primary targets of DME are metal cations, where it acts as a bidentate ligand . This means it can bind to a single metal ion through two donor atoms, often leading to the formation of a ring structure.

Mode of Action

DME interacts with its targets, the metal cations, by forming coordinate covalent bonds . This interaction results in the formation of organometallic complexes, which are often used in various chemical reactions, including Grignard reactions and hydride reductions . DME’s ability to form these complexes is due to its two oxygen atoms, which can donate a pair of electrons to the metal ion.

Biochemical Pathways

It’s known that dme is used in the production of polypropylene oxide (ppo) by polymerization of propylene oxide . This process is catalyzed by double metal cyanide (DMC) catalysts .

Pharmacokinetics

It’s known that dme is miscible with water , which suggests that it could be readily absorbed and distributed in biological systems

Result of Action

The molecular and cellular effects of DME’s action largely depend on its application. In organometallic chemistry, the formation of complexes with metal cations can facilitate various chemical reactions . In the production of PPO, DME acts as a solvent, enabling the polymerization process .

Action Environment

The action, efficacy, and stability of DME can be influenced by various environmental factors. For instance, the presence of other solvents can affect DME’s ability to form complexes with metal cations . Additionally, temperature and pressure conditions can impact the stability of these complexes and the efficiency of the reactions they facilitate .

Safety and Hazards

1,2-Dimethoxyethane is highly flammable and harmful if inhaled . It causes skin irritation and serious eye irritation . It may damage fertility and the unborn child . In case of fire, use CO2, dry chemical, or foam for extinction .

Future Directions

1,2-Dimethoxyethane is used as a solvent, especially in batteries . It is also used in organometallic chemistry and in pharmaceutical synthesis . Future research may focus on improving its synthesis process and exploring its other potential applications.

Biochemical Analysis

Biochemical Properties

1,2-Dimethoxyethane plays a significant role in biochemical reactions, particularly as a solvent. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions by stabilizing intermediates and transition states. For instance, this compound is known to interact with enzymes involved in polymerization reactions, enhancing their activity and efficiency. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which help in maintaining the structural integrity of the biomolecules during the reaction .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can impact cell signaling pathways by interacting with signaling molecules, leading to changes in cellular responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating them, depending on the context. For instance, this compound can inhibit certain enzymes by binding to their active sites, preventing substrate access. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic activity. These interactions often result in changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can have different biochemical effects. Long-term exposure to this compound in in vitro or in vivo studies has been observed to cause alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular functions, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level triggers noticeable changes in cellular processes. High doses of this compound can be toxic, leading to adverse effects such as cellular damage and metabolic disturbances .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by altering the activity of key enzymes in these pathways. For example, this compound can affect the levels of metabolites by modulating the activity of enzymes involved in their synthesis or degradation. These interactions are crucial for maintaining cellular homeostasis and metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its biochemical effects, as its presence in specific cellular regions can modulate local biochemical reactions .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can be influenced by its localization, as different cellular environments can affect its interactions with biomolecules. For instance, this compound may localize to the mitochondria, where it can impact mitochondrial metabolism and energy production .

Properties

IUPAC Name

1,2-dimethoxyethane
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InChI

InChI=1S/C4H10O2/c1-5-3-4-6-2/h3-4H2,1-2H3
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InChI Key

XTHFKEDIFFGKHM-UHFFFAOYSA-N
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Canonical SMILES

COCCOC
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Molecular Formula

C4H10O2, Array
Record name 1,2-DIMETHOXYETHANE
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Related CAS

24991-55-7
Record name Polyethylene glycol dimethyl ether
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DSSTOX Substance ID

DTXSID0025286
Record name Ethylene glycol dimethyl ether
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Molecular Weight

90.12 g/mol
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Physical Description

1,2-dimethoxyethane appears as a liquid with a sharp odor. Less dense than water. Flash point 34 °F. Mildly toxic by ingestion and inhalation. Severely irritates skin and eyes. Vapors heavier than air. Used to make other chemicals., Liquid, Colorless liquid; [ICSC] Ether-like odor; [Merck Index] Fully miscible; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Record name 1,2-DIMETHOXYETHANE
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Record name Ethane, 1,2-dimethoxy-
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Boiling Point

185 °F at 760 mmHg (NTP, 1992), 82-83 °C @ 760 MM HG, 82-83 °C
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Flash Point

32 °F (NTP, 1992), -2 °C, 29 °F(-2 °C) (CLOSED CUP), -2 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), MISCIBLE WITH WATER, ALCOHOL; SOL IN HYDROCARBON SOLVENTS, SOL IN CHLOROFORM, ETHER, ACETONE, BENZENE, water solubility = 1.00X10+6 mg/l @ 25 °C, Solubility in water: miscible
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Density

0.868 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.86285 @ 20 °C/4 °C, Relative density (water = 1): 0.86
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Vapor Density

3.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.1 (AIR= 1), Relative vapor density (air = 1): 3.1
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Vapor Pressure

40 mmHg at 51.3 °F ; 60 mmHg at 67.5 °F (NTP, 1992), 48.0 [mmHg], 48 MM HG @ 20 °C, Vapor pressure, kPa at 20 °C: 6.4
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Color/Form

WATER-WHITE LIQUID, COLORLESS LIQUID

CAS No.

110-71-4, 24991-55-7
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Melting Point

-72 °F (NTP, 1992), -58 °C; ALSO REPORTED AS -71 °C, -58 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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